Benproperine
Overview
Description
Benproperine is a non-narcotic, potent antitussive (cough suppressant) agent. It is chemically known as 1-[1-methyl-2-(2-benzylphenoxy)ethyl]piperidine. This compound is widely used in clinical settings to treat acute bronchitis and various types of cough due to its dual central and peripheral action. It is available in the form of phosphate or pamoate salts and is known for its rapid onset of action and prolonged effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benproperine typically involves the following steps:
Base-Catalyzed Ether Formation: The reaction between 2-benzylphenol and 1,2-dichloropropane in the presence of a base forms 1-benzyl-2-(2-chloropropoxy)benzene.
Nucleophilic Substitution: The remaining halogen in the intermediate product is displaced by piperidine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The process typically includes:
Reaction Optimization: Adjusting temperature, solvent, and catalyst concentrations to enhance reaction efficiency.
Purification: Using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benproperine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly involving the piperidine ring and the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine compounds.
Scientific Research Applications
Benproperine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of ether formation and nucleophilic substitution reactions.
Biology: Investigated for its effects on cellular pathways and its potential as a tool in studying cough reflex mechanisms.
Medicine: Extensively studied for its antitussive properties and potential therapeutic applications in respiratory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Benproperine exerts its effects through a combination of central and peripheral mechanisms:
Comparison with Similar Compounds
Benproperine is often compared with other antitussive agents such as codeine and dextromethorphan:
Codeine: While codeine is a narcotic with potential for addiction, this compound is non-narcotic and has a lower risk of dependency.
Dextromethorphan: Both this compound and dextromethorphan are non-narcotic, but this compound has a faster onset of action and longer duration of effect.
List of Similar Compounds
- Codeine
- Dextromethorphan
- Butamirate
- Noscapine
This compound stands out due to its dual action and non-narcotic nature, making it a valuable option for treating cough without the risk of addiction.
Properties
IUPAC Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUQXGZRVLWBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862853 | |
Record name | Benproperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-27-6 | |
Record name | Benproperine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benproperine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benproperine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13309 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benproperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENPROPERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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